(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Catalog No.
S15848126
CAS No.
M.F
C9H10BrNO3
M. Wt
260.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic ...

Product Name

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

IUPAC Name

(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

InChI

InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1

InChI Key

MSPXYAMOMRDXEZ-SSDOTTSWSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)O

Isomeric SMILES

C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is an organic compound featuring a propanoic acid backbone with an amino group and a phenolic structure containing a bromine atom and a hydroxyl group. Its molecular formula is C10H12BrNO3, and it has a molecular weight of approximately 276.11 g/mol. The presence of the bromine and hydroxyl groups on the phenyl ring significantly influences its chemical reactivity and biological activity, making this compound of interest in medicinal chemistry.

The chemical reactivity of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid can be attributed to its functional groups:

  • Nucleophilic Reactions: The amino group can engage in nucleophilic reactions, participating in various substitution reactions.
  • Substitution Reactions: The bromine atom can undergo substitution reactions, allowing for the introduction of different functional groups.
  • Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, enhancing the compound's interaction with biological targets.

Common reactions include oxidation of the hydroxyl group to form ketones or aldehydes, and reduction of the amino group to produce amines.

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid exhibits potential biological activities due to its structural components. It has been studied for its role in modulating enzyme activities and protein interactions. The mechanism of action typically involves binding to specific receptors or enzymes, where the amino group forms hydrogen bonds with active site residues, while the bromine and hydroxyl groups facilitate various non-covalent interactions. This compound may also serve as a scaffold for developing new pharmacological agents targeting specific biological pathways .

Several synthetic routes have been developed for the preparation of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid:

  • Asymmetric Synthesis: Utilizing chiral starting materials or catalysts to ensure the desired enantiomer is obtained.
  • Bromination and Hydroxylation: Starting from 2-hydroxyphenyl derivatives, bromination followed by amination can yield the target compound.
  • Reactions with Amino Acids: The compound can also be synthesized through reactions involving amino acids and appropriate halogenated phenolic compounds .

The applications of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid are diverse:

  • Pharmaceutical Development: It serves as a potential lead compound in drug development due to its ability to modulate biological pathways.
  • Research Tool: It can be used in biochemical assays to study enzyme kinetics and protein interactions.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in combating drug-resistant pathogens .

Research into the interaction of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid with biological targets has revealed insights into its binding affinities and mechanisms. Studies indicate that it can effectively modulate enzyme activities through competitive inhibition or allosteric modulation. These interactions are critical for understanding its potential therapeutic effects and guiding future drug development efforts .

Several compounds share structural similarities with (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
(3R)-3-Amino-3-(4-hydroxyphenyl)propanoic acidC9H11NO3Contains a para-hydroxyl group instead of a bromo substituent
(S)-4-Bromo-L-tyrosineC9H10BrNO2Contains a bromo substituent but lacks the propanoic acid structure
(3R)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acidC10H12BrNO4Different positioning of hydroxyl and bromine groups

These compounds illustrate variations in substitution patterns that can significantly affect their biological activity and chemical properties, highlighting the uniqueness of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid within this class of compounds .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

258.98441 g/mol

Monoisotopic Mass

258.98441 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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